molecular formula C14H16BNO2 B3046992 (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid CAS No. 1334226-27-5

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

Cat. No. B3046992
CAS RN: 1334226-27-5
M. Wt: 241.10
InChI Key: ZJQLMGRDWCNSQU-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .


Synthesis Analysis

Boronic acids can be synthesized using various methods. One common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . The molecule is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

Boronic acids are commonly used as reagents in Suzuki-Miyaura coupling reactions, where they can be used to form C-C bonds by the reaction with aryl or vinyl halides . They can also undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .

Mechanism of Action

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules .

Safety and Hazards

Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to prevent ingestion, inhalation, and contact with skin and eyes .

Future Directions

Boronic acids are increasingly being used in diverse areas of research. They have been used for the construction of carbon–carbon or carbon–heteroatom bonds, but also in numerous transversal fields including catalysis, materials science, biology, imaging, etc . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . Future research may focus on expanding these applications and exploring new ones.

properties

IUPAC Name

[3-[(N-methylanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(17)18/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLMGRDWCNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209755
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

CAS RN

1334226-27-5
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334226-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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